Cas no 937271-47-1 (3-(2-Chloropyrimidin-4-yl)benzoic acid)

3-(2-Chloropyrimidin-4-yl)benzoic acid 化学的及び物理的性質
名前と識別子
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- 3-(2-Chloropyrimidin-4-yl)benzoic acid
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- MDL: MFCD22628313
3-(2-Chloropyrimidin-4-yl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM530193-5g |
3-(2-Chloropyrimidin-4-yl)benzoic acid |
937271-47-1 | 97% | 5g |
$92 | 2024-07-19 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C890885-1g |
3-(2-Chloropyrimidin-4-yl)benzoic acid |
937271-47-1 | 97% | 1g |
1,089.00 | 2021-05-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X27085-1g |
3-(2-Chloropyrimidin-4-yl)benzoic acid |
937271-47-1 | 97% | 1g |
¥167.0 | 2024-07-18 | |
Alichem | A089005232-5g |
3-(2-Chloropyrimidin-4-yl)benzoic acid |
937271-47-1 | 97% | 5g |
$1138.50 | 2023-08-31 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YY287-250mg |
3-(2-Chloropyrimidin-4-yl)benzoic acid |
937271-47-1 | 97% | 250mg |
447CNY | 2021-05-07 | |
A2B Chem LLC | AI62643-250mg |
3-(2-Chloropyrimidin-4-yl)benzoic acid |
937271-47-1 | 97% | 250mg |
$9.00 | 2024-07-18 | |
Ambeed | A686929-1g |
3-(2-Chloropyrimidin-4-yl)benzoic acid |
937271-47-1 | 97% | 1g |
$24.0 | 2024-04-16 | |
Ambeed | A686929-5g |
3-(2-Chloropyrimidin-4-yl)benzoic acid |
937271-47-1 | 97% | 5g |
$77.0 | 2024-04-16 | |
Ambeed | A686929-250mg |
3-(2-Chloropyrimidin-4-yl)benzoic acid |
937271-47-1 | 97% | 250mg |
$11.0 | 2024-04-16 | |
eNovation Chemicals LLC | D518128-25g |
3-(2-chloropyrimidin-4-yl)benzoic acid |
937271-47-1 | 95% | 25g |
$850 | 2025-02-20 |
3-(2-Chloropyrimidin-4-yl)benzoic acid 関連文献
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
3-(2-Chloropyrimidin-4-yl)benzoic acidに関する追加情報
3-(2-Chloropyrimidin-4-yl)benzoic Acid: A Comprehensive Overview
3-(2-Chloropyrimidin-4-yl)benzoic acid, identified by the CAS number 937271-47-1, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug development and material science. In this article, we will delve into the properties, synthesis, applications, and recent advancements related to this compound.
The molecular structure of 3-(2-Chloropyrimidin-4-yl)benzoic acid comprises a benzoic acid moiety attached to a 2-chloropyrimidine ring. The pyrimidine ring, a six-membered heterocyclic structure with two nitrogen atoms, is substituted with a chlorine atom at the 2-position and connected to the benzoic acid group at the 4-position. This arrangement imparts unique electronic and steric properties to the molecule, making it a valuable substrate for various chemical transformations.
Recent studies have highlighted the role of 3-(2-Chloropyrimidin-4-yl)benzoic acid in the development of bioactive compounds. Researchers have explored its potential as a building block for constructing heterocyclic frameworks, which are crucial in medicinal chemistry. For instance, derivatives of this compound have been investigated for their ability to inhibit specific enzymes associated with diseases such as cancer and neurodegenerative disorders.
The synthesis of 3-(2-Chloropyrimidin-4-yl)benzoic acid typically involves multi-step processes that include nucleophilic aromatic substitution and coupling reactions. One common approach involves the reaction of 2-chloropyrimidine with an appropriate benzoyl chloride derivative under controlled conditions. The optimization of these reactions has been a focus of recent research, with studies aiming to improve yield and selectivity.
In terms of physical properties, 3-(2-Chloropyrimidin-4-yl)benzoic acid exhibits a melting point around 180°C and is sparingly soluble in common organic solvents. Its stability under various conditions has been evaluated, showing promise for use in both laboratory settings and industrial applications.
The application of CAS No. 937271-47-1 extends beyond pharmaceuticals. It has been utilized in the development of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional properties, including high surface area and tunable porosity, making them suitable for gas storage and catalysis.
In conclusion, 3-(2-Chloropyrimidin-4-yl)benzoic acid, with its distinctive structure and versatile properties, continues to be a focal point in chemical research. As advancements in synthetic methodologies and material science progress, this compound is expected to play an increasingly important role in diverse fields.
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